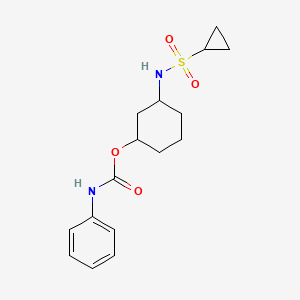

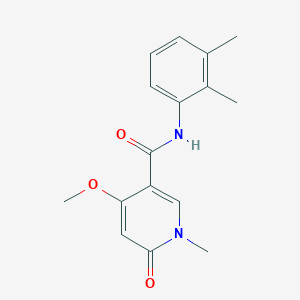

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized through various methods.

Scientific Research Applications

Mitigating Toxic Compounds in Food

Acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), are known to form in heat-treated foods and are considered toxic, potentially carcinogenic to humans. Research has focused on understanding their formation, toxicity, and detection, as well as strategies to reduce their levels in foods to decrease consumer intake. Technological measures like the use of asparaginase and thermal input reduction, and removal interventions such as vacuum treatment, are explored to mitigate these compounds' presence in food products (Anese et al., 2013).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound closely related to the query was found to suppress the enzymatic activities of SARS coronavirus helicase, showcasing potential antiviral applications. The compound was evaluated using ATP hydrolysis and double-stranded DNA unwinding assays, demonstrating significant inhibitory effects without notable cytotoxicity, which suggests its potential development as a SARS coronavirus inhibitor (Lee et al., 2017).

Cyclization Reactions for Novel Organic Compounds

Research into the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates has shown that these compounds can form various dihydrothiopyrano and dihydrothieno furan systems, depending on the substituents' location. Such cyclization reactions are critical for synthesizing new organic materials with potential applications in pharmaceuticals and material science (Pevzner, 2021).

Photoresponsive Polymeric Materials

Acrylamide derivatives have been used to create photoresponsive polymeric materials, demonstrating how modifications to the acrylamide structure can lead to polymers with unique properties such as thermosensitivity and pH-sensitivity. These materials have applications in drug delivery systems, environmental sensing, and as smart materials for various technological applications (Fleischmann et al., 2013).

Synthesis and Characterization for Corrosion Inhibition

Acrylamide derivatives have also been investigated for their potential as corrosion inhibitors. These compounds can offer protection for metals in acidic environments, demonstrating the versatility of acrylamide derivatives in industrial applications. Such research indicates the potential for developing new materials that can enhance the longevity and durability of metal products in various industrial sectors (Abu-Rayyan et al., 2022).

Properties

IUPAC Name |

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(12-4-7-18-9-12)3-6-15-14(17)2-1-11-5-8-19-10-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNRCSNZSLTJW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCNC(=O)C=CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C(CCNC(=O)/C=C/C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

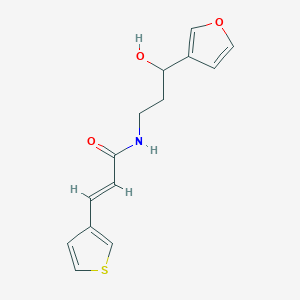

![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)

![2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2688577.png)